molecular formula C9H7F3O4S B8214465 2-Acetylphenyl trifluoromethanesulfonate

2-Acetylphenyl trifluoromethanesulfonate

Cat. No. B8214465
M. Wt: 268.21 g/mol
InChI Key: NMANWNFIUPECMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetylphenyl trifluoromethanesulfonate is a useful research compound. Its molecular formula is C9H7F3O4S and its molecular weight is 268.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of β-Acetamido Ketones

    Trifluoromethanesulfonic acid promotes the efficient synthesis of β-acetamido carbonyl compounds by condensing aromatic aldehyde, acetophenone, and acetonitrile in the presence of acetylchloride (Kumbhare & Sridhar, 2012).

  • Organic Synthesis Reagent

    Trifluoromethanesulfonic acid is convenient and efficient for electrophilic aromatic substitution reactions and forming carbon-carbon and carbon-heteroatom bonds (Kazakova & Vasilyev, 2017).

  • Labeling Agent in Chromatography

    2-(Phthalimino)ethyl trifluoromethanesulfonate is a reactive ultraviolet-labeling agent for carboxylic acids in high-performance liquid chromatography, useful for analyzing carboxylic acids in mouse brain (Yasaka et al., 1990).

  • Isomerization Catalysis

    It catalyzes the isomerization of kinetic enol derivatives to thermodynamically favored isomers efficiently (Lee et al., 2011).

  • Lewis Acid Catalyst in Acylation

    Scandium trifluoromethanesulfonate acts as a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara et al., 1996).

  • Selective Cleavage of Acetates

    Useful in the selective mono-deacetylation of paclitaxel (Kajiro et al., 1999).

  • Synthesis of 3-Acylpyrroles

    It enables selective conversion of 2-substituted products into 3-substituted products in high yield (Hrnčariková & Végh, 2003).

  • Strong Acid in Solvents

    Trifluoromethanesulfonic acid is a strong acid in dipolar aprotic solvents, akin to perchloric acid (Fujinaga & Sakamoto, 1977).

  • C-F Bond Activation

    Efficiently activates benzylic sp3 C-F bonds for the synthesis of benzophenones (Wang & Hu, 2009).

  • Polymer Chemistry

    Used in synthesizing a sulfonated polyimide copolymer with pendant perfluorosulfonic acid groups, exhibiting high thermal stability and proton conductivity (Saito et al., 2011).

  • Termination in Cationic Cyclisations

    Sulfonamides, including trifluoromethanesulfonates, are novel terminators in cationic cyclisations for forming polycyclic systems (Haskins & Knight, 2002).

  • Derivatization in HPLC

    The 4'-bromophenacyl trifluoromethanesulfonate ester is used for derivatizing carboxylic acids in high-performance liquid chromatography (Ingalls et al., 1984).

  • Synthetic Transformations

    Vinyl and aryl trifluoromethanesulfonates (triflates) are key in synthetic transformations, particularly in natural product synthesis (Ritter, 1993).

  • Catalyst for Friedel-Crafts Reactions

    Gallium(III) trifluormethanesulfonate is an effective, water-tolerant, and reusable catalyst for these reactions (Prakash et al., 2003).

  • Synthesis of Chrysene Derivatives

    Used in a Brønsted acid-promoted one-pot synthesis of chrysene derivatives (Guo et al., 2015).

properties

IUPAC Name

(2-acetylphenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O4S/c1-6(13)7-4-2-3-5-8(7)16-17(14,15)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMANWNFIUPECMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylphenyl trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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